Desethyl methyl etodolac
Overview
Description
Desethyl methyl etodolac is a derivative of etodolac, a non-steroidal anti-inflammatory drug (NSAID) commonly used to treat pain and inflammation associated with conditions such as rheumatoid arthritis and osteoarthritis . This compound is known for its analgesic and anti-inflammatory properties, which are attributed to its ability to inhibit the enzyme cyclooxygenase (COX), thereby reducing the synthesis of prostaglandins involved in inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of desethyl methyl etodolac involves the modification of the parent compound, etodolac. One common method includes the esterification of etodolac with methanol in the presence of an acid catalyst . The reaction typically occurs under reflux conditions to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to optimize yield and purity. Quality control measures, including spectroscopic and chromatographic analyses, are employed to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Desethyl methyl etodolac undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different pharmacological properties .
Scientific Research Applications
Desethyl methyl etodolac has several scientific research applications:
Mechanism of Action
Desethyl methyl etodolac exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins. By inhibiting COX-1 and COX-2, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation . The compound’s molecular targets include the active sites of COX enzymes, where it binds and prevents the conversion of arachidonic acid to prostaglandins .
Comparison with Similar Compounds
Desethyl methyl etodolac can be compared with other NSAIDs such as ibuprofen, naproxen, and diclofenac. While all these compounds share a common mechanism of action (COX inhibition), this compound is unique due to its specific chemical structure, which may confer different pharmacokinetic and pharmacodynamic properties . For instance, it may have a longer half-life or different tissue distribution compared to other NSAIDs .
List of Similar Compounds
- Ibuprofen
- Naproxen
- Diclofenac
- Ketoprofen
- Indomethacin
Properties
IUPAC Name |
2-(8-ethyl-1-methyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-3-10-5-4-6-11-12-7-8-20-16(2,9-13(18)19)15(12)17-14(10)11/h4-6,17H,3,7-9H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSFORLYLNCXPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40732111 | |
Record name | (8-Ethyl-1-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40732111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109518-47-0 | |
Record name | Desethyl methyl etodolac | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109518470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (8-Ethyl-1-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40732111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-METHYL ETODOLAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13A700KGO9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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